molecular formula C22H24N2O6 B11015778 N-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11015778
M. Wt: 412.4 g/mol
InChI Key: ROWHHHGUMGAPCN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a dimethoxyphenyl group, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Dimethoxyphenyl Group: This step often involves the use of Friedel-Crafts alkylation or acylation reactions.

    Construction of the Pyrrolidine Ring: This can be synthesized via the reaction of appropriate amines with succinic anhydride, followed by cyclization.

    Amide Bond Formation: The final step involves coupling the intermediate compounds using reagents like carbodiimides (e.g., DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and dimethoxyphenyl groups may facilitate binding to these targets, while the pyrrolidine ring can influence the compound’s overall conformation and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrrolidinone
  • N-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrrolidinone

Uniqueness

Compared to similar compounds, N-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide may exhibit unique biological activities due to the specific positioning of functional groups, which can affect its binding affinity and specificity for molecular targets. This uniqueness can make it a valuable compound for further research and potential therapeutic development.

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24N2O6/c1-27-17-5-3-14(9-19(17)28-2)7-8-24-12-15(10-21(24)25)22(26)23-16-4-6-18-20(11-16)30-13-29-18/h3-6,9,11,15H,7-8,10,12-13H2,1-2H3,(H,23,26)

InChI Key

ROWHHHGUMGAPCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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